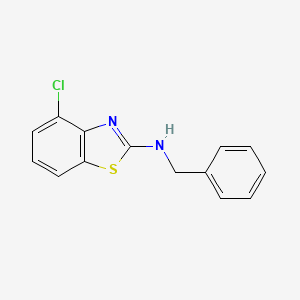

N-benzyl-4-chloro-1,3-benzothiazol-2-amine

Overview

Description

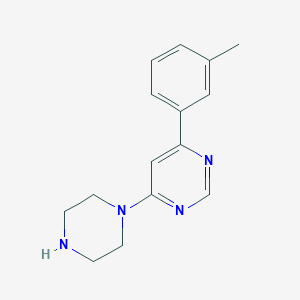

“N-benzyl-4-chloro-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 136210-02-1 . It has a molecular weight of 274.77 and its IUPAC name is N-benzyl-4-chloro-1,3-benzothiazol-2-amine . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “N-benzyl-4-chloro-1,3-benzothiazol-2-amine” is 1S/C14H11ClN2S/c15-11-7-4-8-12-13 (11)17-14 (18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2, (H,16,17) .Physical And Chemical Properties Analysis

“N-benzyl-4-chloro-1,3-benzothiazol-2-amine” is a solid compound . It has a molecular weight of 274.77 .Scientific Research Applications

Pharmaceutical Research

N-benzyl-4-chloro-1,3-benzothiazol-2-amine: is a compound that has been studied for its potential in pharmaceutical applications. The benzothiazole moiety is a core structure found in various therapeutic agents due to its biological activity . This compound, in particular, may serve as a precursor in the synthesis of molecules with antibacterial properties, as benzothiazole derivatives have been evaluated for their activity against bacterial DNA gyraseB, an enzyme crucial for bacterial DNA replication .

Organic Synthesis

In organic chemistry, N-benzyl-4-chloro-1,3-benzothiazol-2-amine can be utilized in the synthesis of benzothiazole derivatives. These derivatives are important in the development of new materials and chemicals due to their diverse range of properties. For instance, they can be used to create compounds with specific electronic or photophysical characteristics, which are valuable in the field of material science .

Enzyme Inhibition

The benzothiazole ring system has been identified as a key structure in enzyme inhibitors. Compounds containing this ring system, including N-benzyl-4-chloro-1,3-benzothiazol-2-amine , are explored for their ability to inhibit certain enzymes that are targets for therapeutic intervention, such as those involved in inflammatory responses or cancer progression .

Imaging and Diagnostic Agents

Due to its structural properties, N-benzyl-4-chloro-1,3-benzothiazol-2-amine may be used in the development of imaging reagents. These reagents can be tagged to specific molecules or cells to visualize biological processes, which is crucial for diagnostic purposes and the study of diseases at the molecular level .

Electroluminescent Devices

The benzothiazole structure is known for its electroluminescent properties. As such, N-benzyl-4-chloro-1,3-benzothiazol-2-amine could be a candidate for the synthesis of materials used in electroluminescent devices. These devices are used in various applications, including display technologies and lighting systems .

Vulcanization Accelerators

In the rubber industry, benzothiazole derivatives are commonly used as vulcanization acceleratorsN-benzyl-4-chloro-1,3-benzothiazol-2-amine could potentially be modified to enhance the efficiency of the vulcanization process, which is essential for improving the durability and elasticity of rubber products .

Antioxidants and Plant Growth Regulators

The compound may also find applications in agriculture and food science as an antioxidant or plant growth regulator. Benzothiazole derivatives have been shown to possess antioxidant properties, which can be beneficial in preserving food products and in the formulation of plant growth-regulating substances .

Anti-inflammatory Agents

Lastly, the anti-inflammatory potential of benzothiazole derivatives makes N-benzyl-4-chloro-1,3-benzothiazol-2-amine a compound of interest in the development of new anti-inflammatory medications. Such compounds can play a significant role in the treatment of chronic inflammatory diseases .

Safety and Hazards

Mechanism of Action

Mode of Action

Benzothiazoles, a class of compounds to which it belongs, are known to interact with various biological targets, influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-4-chloro-1,3-benzothiazol-2-amine . .

properties

IUPAC Name |

N-benzyl-4-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCOXMVVZSGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-chloro-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)

![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)

![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)

![1-[(3-Nitropyridin-2-yl)carbonyl]proline](/img/structure/B1387276.png)

![2-{[1-(4-Fluorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387279.png)

![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)

![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)